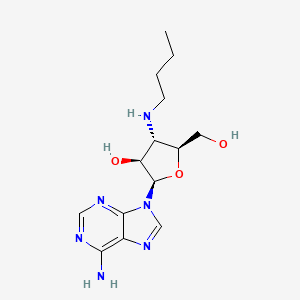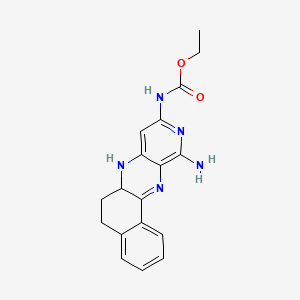
1,3-Benzodioxole, 5,6-DI(hydroxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole, 5,6-DI(hydroxymethyl)-, also known as 5,6-Di(hydroxymethyl)-1,3-benzodioxole, is a heterocyclic organic compound. It consists of a benzene ring fused with a dioxole ring, with two hydroxymethyl groups attached at the 5 and 6 positions. This compound is known for its unique structural and chemical properties, making it significant in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole, 5,6-DI(hydroxymethyl)- can be synthesized from catechol with disubstituted halomethanes. The reaction typically involves the condensation of catechol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction forms the dioxole ring by methylenedioxy bridge formation, where methanol acts as the methylene source .
Industrial Production Methods: Industrial production methods for 1,3-Benzodioxole, 5,6-DI(hydroxymethyl)- often involve the use of efficient catalysts like HY zeolite for acetalization and ketalization reactions. These methods ensure high conversion and selectivity under mild conditions .
化学反応の分析
Types of Reactions: 1,3-Benzodioxole, 5,6-DI(hydroxymethyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1,3-Benzodioxole, 5,6-DI(hydroxymethyl)- has a wide range of scientific research applications, including:
Biology: The compound is used in the study of biochemical pathways and interactions due to its unique structural properties.
Medicine: It is involved in the development of therapeutic agents and drug research.
Industry: The compound is utilized in the production of aromatic compounds and other industrial chemicals.
作用機序
The mechanism of action of 1,3-Benzodioxole, 5,6-DI(hydroxymethyl)- involves its interaction with molecular targets and pathways. For instance, derivatives of this compound have been shown to act as potent auxin receptor agonists, promoting root growth in plants. The compound enhances root-related signaling responses by binding to the auxin receptor TIR1, leading to the activation of auxin response reporters and down-regulation of root growth-inhibiting genes .
類似化合物との比較
1,3-Benzodioxole (1,2-methylenedioxybenzene): A benzene ring fused with a dioxole ring, without the hydroxymethyl groups.
1,4-Benzodioxine: A benzene ring fused with a dioxine ring.
Safrole: A benzene ring with a methylenedioxy group and an allyl group.
Uniqueness: 1,3-Benzodioxole, 5,6-DI(hydroxymethyl)- is unique due to the presence of hydroxymethyl groups at the 5 and 6 positions, which significantly enhance its reactivity and versatility in chemical syntheses. This structural feature allows for a variety of derivatives to be formed, expanding its utility in different chemical applications .
特性
CAS番号 |
78186-60-4 |
|---|---|
分子式 |
C9H10O4 |
分子量 |
182.17 g/mol |
IUPAC名 |
[6-(hydroxymethyl)-1,3-benzodioxol-5-yl]methanol |
InChI |
InChI=1S/C9H10O4/c10-3-6-1-8-9(13-5-12-8)2-7(6)4-11/h1-2,10-11H,3-5H2 |
InChIキー |
HYLFQYKSYQWDOA-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine](/img/structure/B12808911.png)

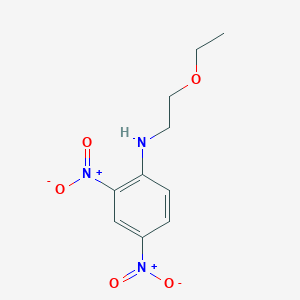

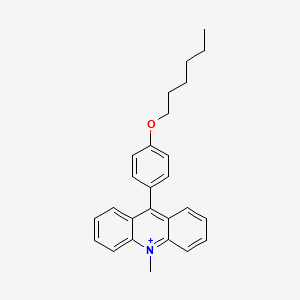
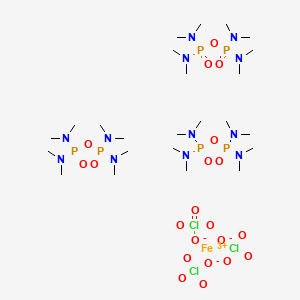
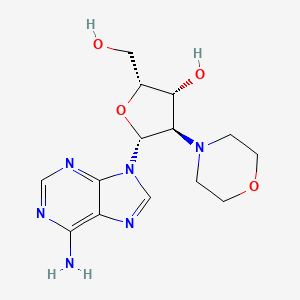


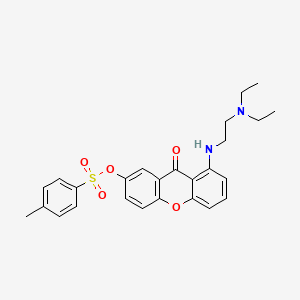
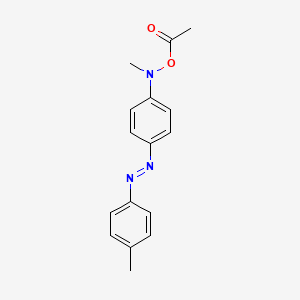
![3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one Hydrochloride](/img/structure/B12808968.png)
